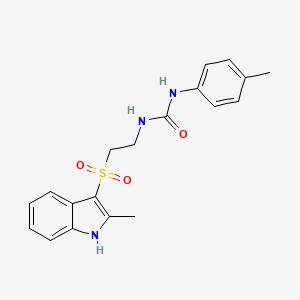

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea

Description

This compound is a sulfonylurea derivative featuring a 2-methylindole core linked via a sulfonylethyl chain to a p-tolyl-substituted urea moiety. While the provided evidence lacks direct pharmacological data for this compound, its structural analogs suggest applications in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-13-7-9-15(10-8-13)22-19(23)20-11-12-26(24,25)18-14(2)21-17-6-4-3-5-16(17)18/h3-10,21H,11-12H2,1-2H3,(H2,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPKJMXRIBUGPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues with Indole-Urea Motifs

- 1-((2-Butiril-1-Tosil-1H-Indol-3-Il)Metil)Urea (8c): This compound shares the indole-urea framework but replaces the sulfonylethyl group with a butyryl-tosyl-substituted methyl bridge. Its synthesis involves silica gel chromatography and recrystallization from methanol, suggesting similar purification challenges for sulfonyl-containing analogs .

- 1-[2-(1H-Indol-3-yl)Ethyl]-3-(2-Methylphenyl)Urea :

This analog lacks the sulfonyl group but retains the indole and arylurea structure. The 2-methylphenyl substituent (ortho-methyl) may sterically hinder interactions with flat binding pockets compared to the para-tolyl group in the target compound. The sulfonylethyl chain in the target compound could enhance binding specificity to sulfonylurea receptors (e.g., in pancreatic β-cells) .

Sulfonylurea-Based Pharmaceuticals

- Glimepiride :

A third-generation sulfonylurea antidiabetic drug, Glimepiride features a pyrroline carboxamido group and a trans-4-methylcyclohexyl urea substituent. Unlike the target compound’s indole core, Glimepiride’s bicyclic system optimizes insulin secretion via ATP-sensitive potassium channel closure. The indole-sulfonyl combination in the target compound may offer unique pharmacokinetic advantages, such as prolonged half-life or reduced off-target effects .

Substituent Variations in Urea Derivatives

- In contrast, the target compound’s unsubstituted urea may favor hydrogen bonding with biological targets, improving affinity .

- Schiff Base Ligands with p-Tolyl Groups (e.g., 3-((2-...)Imino)-N-(p-Tolyl)Butanamide): The p-tolyl moiety is a common pharmacophore in medicinal chemistry due to its balance of hydrophobicity and electronic effects. Its presence in both the target compound and these ligands suggests shared strategies for optimizing bioavailability or target engagement .

Q & A

Q. What are the key synthetic steps for preparing 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea?

The synthesis involves three main steps:

- Indole Core Formation : Utilize the Fischer indole synthesis by reacting phenylhydrazine with a ketone/aldehyde under acidic conditions to generate the 2-methylindole scaffold .

- Sulfonylation : Introduce the sulfonyl group at the indole C3 position using sulfonic acid derivatives (e.g., chlorosulfonic acid) under controlled temperatures (0–5°C) .

- Urea Linkage : Couple the sulfonated intermediate with p-tolyl isocyanate via nucleophilic addition-elimination, typically in anhydrous dichloromethane with a tertiary amine catalyst . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. Which spectroscopic techniques are critical for structural validation?

- NMR Spectroscopy : H and C NMR confirm substituent positions and urea linkage integrity. Aromatic protons (δ 6.8–7.5 ppm) and sulfonyl methyl groups (δ 2.4–2.6 ppm) are key markers .

- X-ray Crystallography : Resolves 3D conformation, confirming planarity of the urea moiety and spatial orientation of the sulfonyl group .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 415.5 for [M+H]) .

Q. How is preliminary biological activity screened?

- Kinase Inhibition Assays : Use recombinant kinases (e.g., JAK2, EGFR) in fluorescence-based assays. IC values are determined via dose-response curves .

- Anti-inflammatory Screening : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages at 1–50 μM concentrations .

- Cytotoxicity Profiling : Employ MTT assays on normal (HEK293) and cancer (MCF-7) cell lines to assess selectivity .

Advanced Research Questions

Q. How can molecular docking elucidate interactions with kinase targets?

- Target Selection : Prioritize kinases with structural homology to indole-binding domains (e.g., ATP-binding pockets in JAK2) .

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model compound-target complexes. Key parameters include grid box centered on the ATP-binding site and Lamarckian genetic algorithms .

- Validation : Compare docking scores (ΔG) with experimental IC. Discrepancies >1 log unit suggest off-target interactions or conformational flexibility .

Q. What strategies resolve contradictions in reported biological activities?

- Structural Reanalysis : Verify substituent positions (e.g., 2-methyl vs. 1-benzyl indole) via NMR/X-ray, as minor changes drastically alter binding .

- Assay Optimization : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers and consensus trends .

Q. How does substituent variation impact structure-activity relationships (SAR)?

- Sulfonyl Group : Electron-withdrawing groups (e.g., -SOCH) enhance kinase binding by stabilizing hydrogen bonds with Lys/Arg residues .

- p-Tolyl vs. Fluorophenyl : p-Tolyl improves lipophilicity (clogP +0.5), enhancing membrane permeability, while fluorophenyl increases metabolic stability .

- Indole Methylation : 2-Methyl reduces steric hindrance, allowing deeper penetration into hydrophobic kinase pockets .

Q. What methods assess compound stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h. Monitor degradation via HPLC; sulfonylurea bonds are labile in acidic conditions (pH <3) .

- Plasma Stability : Use human plasma at 37°C. Half-life (t) <2h indicates rapid esterase-mediated hydrolysis, necessitating prodrug strategies .

Q. How are reaction yields optimized in large-scale synthesis?

- Catalyst Screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura coupling (improves aryl-urea linkage yield to >85%) .

- Solvent Effects : Replace THF with DMF in sulfonylation steps to reduce side-product formation .

- Flow Chemistry : Implement continuous flow reactors for indole synthesis, achieving 92% yield vs. 78% in batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.